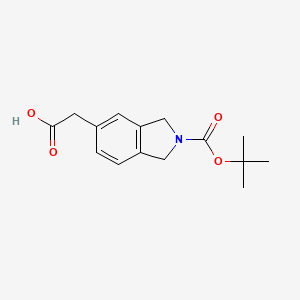
4-Pyridinamine, 5-methoxy-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinamine, 5-methoxy-2-phenyl- is a heterocyclic aromatic compound that features a pyridine ring substituted with an amino group at the 4-position, a methoxy group at the 5-position, and a phenyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinamine, 5-methoxy-2-phenyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-phenyl-5-methoxypyridine with ammonia or an amine under suitable conditions to introduce the amino group at the 4-position. The reaction typically requires a catalyst and may be carried out under elevated temperatures and pressures to achieve high yields.
Industrial Production Methods
Industrial production of 4-Pyridinamine, 5-methoxy-2-phenyl- often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridinamine, 5-methoxy-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
4-Pyridinamine, 5-methoxy-2-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Pyridinamine, 5-methoxy-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Pyridinamine, 5-methoxy-2-phenyl- include other substituted pyridines and aminopyridines, such as:
- 4-Pyridinamine,5-methoxy-2-methyl-
- 4-Pyridinamine,5-methoxy-2-ethyl-
- 4-Pyridinamine,5-methoxy-2-propyl-
Uniqueness
The uniqueness of 4-Pyridinamine, 5-methoxy-2-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 2-position and the methoxy group at the 5-position can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
848580-36-9 |
|---|---|
Formule moléculaire |
C12H12N2O |
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
5-methoxy-2-phenylpyridin-4-amine |
InChI |
InChI=1S/C12H12N2O/c1-15-12-8-14-11(7-10(12)13)9-5-3-2-4-6-9/h2-8H,1H3,(H2,13,14) |
Clé InChI |
OGWAFOUOJWNZBS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C(C=C1N)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[(3S)-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate](/img/structure/B8669685.png)
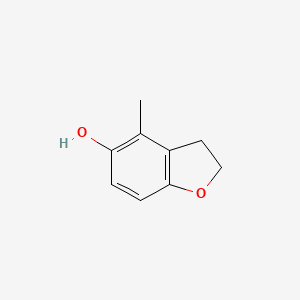
![2-[4-(Bromomethyl)phenyl]acetamide](/img/structure/B8669697.png)
![6-Amino-5-[(2-aminophenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8669710.png)
![1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B8669718.png)
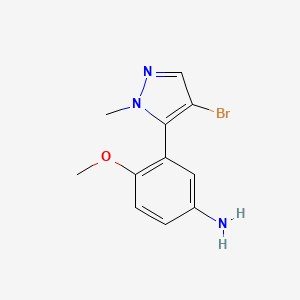
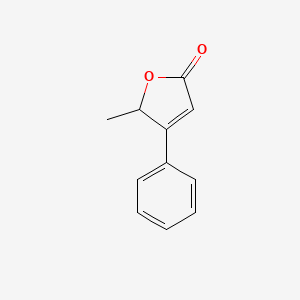
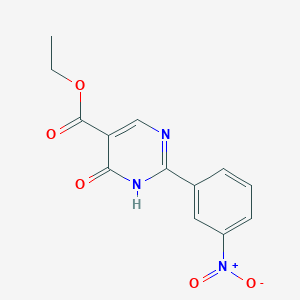
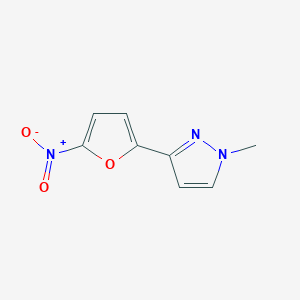
![N-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-2-piperidino-7-thiazolo[4,5-b]pyridinecarboxamide](/img/structure/B8669747.png)
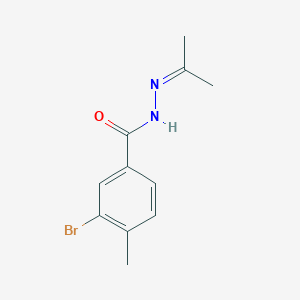
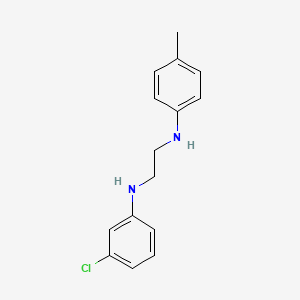
![2-[3-[[[3-Cyano-5-(3-fluorophenyl)phenyl]methyl]amino]-2,4-difluorophenoxy]acetic acid](/img/structure/B8669777.png)
